Lipophilicity and Polar Surface Area Differentiation Versus 3-Mercaptodihydrofuran-2(3H)-one (Lactone-Only Analog)
The target compound exhibits an XLogP3 of 0.5 and TPSA of 95.2 Ų, compared to 3-mercaptodihydrofuran-2(3H)-one (CAS 14032-62-3), which has a reported LogP of –0.79 and TPSA of 65.1 Ų [1][2]. The addition of the 1-methyltetrazole ring via the thioether linkage increases lipophilicity by approximately 1.3 LogP units while adding 30.1 Ų of polar surface area. This shift moves the compound into the optimal drug-like space (LogP 0–3; TPSA <140 Ų) more effectively than the parent lactone-thiol, which is excessively hydrophilic for passive membrane permeation [3].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5; TPSA = 95.2 Ų |
| Comparator Or Baseline | 3-Mercaptodihydrofuran-2(3H)-one (CAS 14032-62-3): LogP = –0.79; TPSA = 65.1 Ų |
| Quantified Difference | ΔLogP ≈ +1.3 (more lipophilic); ΔTPSA = +30.1 Ų |
| Conditions | Computed values from PubChem (XLogP3) and Molbase/Good Scents Company databases; values at 25 °C |
Why This Matters
The higher LogP of the target compound predicts superior passive membrane permeability compared to the lactone-only analog, which may be critical for intracellular target engagement in antibacterial or anti-quorum sensing applications.
- [1] PubChem. Compound Summary: 3-(1-Methyltetrazol-5-yl)sulfanyloxolan-2-one, CID 4006534. https://pubchem.ncbi.nlm.nih.gov/compound/825610-62-6 (accessed 2026-04-30). View Source
- [2] Molbase. 3-Sulfanyldihydro-2(3H)-furanone (CAS 14032-62-3) — Physicochemical Data. https://qiye.molbase.cn (accessed 2026-04-30). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. View Source
